1,4-Diethenyl-2-fluorobenzene
Description
Significance of Fluorine Substitution in Aromatic Monomers for Polymer Design
The substitution of hydrogen with fluorine on an aromatic ring imparts a range of desirable attributes to the monomer and subsequent polymer. Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring creates a strong dipole moment and alters the electron distribution of the aromatic system. This can lead to a variety of effects on the polymer's properties:
Thermal Stability and Chemical Resistance: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to enhanced thermal stability and resistance to chemical attack in polymers containing fluoroaromatic units. rsc.orgnih.gov
Electronic Properties: The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system. tandfonline.comresearchgate.net This modification of the electronic band gap is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.comresearchgate.netacs.org For instance, studies on poly(2-fluoro-1,4-phenylene vinylene) (PFPV) have shown that the fluorine substituent can lead to higher photoluminescence (PL) and electroluminescence (EL) quantum efficiency compared to its non-fluorinated counterpart. tandfonline.comresearchgate.netelsevierpure.com
Polymerization Reactivity: The presence of a fluorine atom can influence the reactivity of the polymerizable group. For vinyl monomers, an ortho-fluoro substituent can affect the electron density of the double bond, potentially altering its reactivity in free-radical polymerization. rsc.orgmdpi.com
Surface Properties and Solubility: Fluorinated segments are known for their low surface energy and hydrophobicity, which can be advantageous for creating coatings with water and oil repellency. nih.gov The introduction of fluorine can also affect the solubility of the polymer in various solvents.
Overview of Diethenyl Aromatic Compounds as Cross-linking or Building Block Monomers
Diethenyl aromatic compounds, with 1,4-divinylbenzene (B89562) (DVB) being the most prominent example, are widely used as cross-linking agents in polymer synthesis. acs.orgspecialchem.com Their bifunctionality, possessing two polymerizable vinyl groups, allows for the formation of a three-dimensional network structure when copolymerized with monofunctional monomers like styrene (B11656). This cross-linking has profound effects on the polymer's properties:
Mechanical Strength and Rigidity: The covalent bonds forming the network structure significantly increase the polymer's modulus, strength, and resistance to deformation. specialchem.com
Thermal Stability: Cross-linking restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. rsc.orgspecialchem.com
Solvent Resistance: The interconnected network structure prevents the polymer from dissolving in solvents, although it may still swell. specialchem.com
The degree of cross-linking, which can be controlled by the concentration of the diethenyl monomer, allows for the fine-tuning of these properties for specific applications, ranging from ion-exchange resins to chromatographic stationary phases. acs.org
Research Landscape and Unique Contributions of 1,4-Diethenyl-2-fluorobenzene as a Functional Monomer
While direct experimental research specifically on this compound is limited in publicly available literature, its potential as a functional monomer can be inferred from the extensive knowledge of related compounds. The unique contribution of this monomer lies in the synergistic combination of a fluorine substituent and two vinyl groups on a single aromatic ring.
Plausible Synthesis: The synthesis of this compound could likely be achieved through established organometallic cross-coupling reactions. A potential route could start from 1,4-dibromo-2-fluorobenzene. This precursor could then undergo a double Stille coupling with vinyltributyltin or a double Heck coupling with ethylene (B1197577) to introduce the two vinyl groups. acs.orgresearchgate.netwikipedia.org Alternatively, a Wittig reaction on a suitable precursor like 2-fluoro-1,4-benzenedicarboxaldehyde would also be a viable pathway. rsc.orgdalalinstitute.commasterorganicchemistry.com The synthesis of 2-fluoro-1,4-benzenedicarboxaldehyde itself can be envisioned starting from 3-fluorophenol (B1196323) through protection, bromination, Grignard exchange, and formylation, followed by deprotection. google.com
Anticipated Polymerization and Properties: It is anticipated that this compound would undergo free-radical polymerization, similar to styrene and divinylbenzene (B73037). evitachem.comchegg.com When copolymerized with a monovinyl monomer, it would act as a cross-linker, introducing the benefits of a fluorinated moiety into the polymer network. The resulting cross-linked polymer would be expected to exhibit:
Enhanced Thermal and Chemical Stability: Due to both the strong C-F bonds and the cross-linked network. rsc.orgnih.govspecialchem.com
Modified Electronic and Optical Properties: The 2-fluoro-1,4-phenylene unit is expected to influence the photophysical properties of the polymer, potentially leading to materials with tailored fluorescence and electroluminescence characteristics, drawing parallels to the properties observed in poly(2-fluoro-1,4-phenylene vinylene). tandfonline.comresearchgate.netelsevierpure.com
Controlled Network Formation: The ortho-fluorine substituent might sterically and electronically influence the reactivity of the adjacent vinyl group, potentially leading to a different cross-linking behavior compared to non-fluorinated divinylbenzene.
The combination of these features makes this compound a promising candidate for the development of advanced materials such as high-performance thermosets, specialized optical polymers, and functional materials for electronic applications.
Data Tables
To provide a comparative context for the anticipated properties of polymers derived from this compound, the following tables summarize key data for related polymer systems.
Table 1: Thermal Properties of Related Polymers
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Structural Features |
| Polystyrene | ~100 °C | ~350 °C | Linear, non-fluorinated |
| Poly(divinylbenzene) | High (cross-linked) | >400 °C | Cross-linked, non-fluorinated |
| Poly(4-fluorostyrene) | ~110 °C | ~360 °C | Linear, para-fluorinated |
| Cross-linked MMA-DVB | Increased with DVB content | Up to 294 °C (5% weight loss) | Cross-linked with non-fluorinated agent |
| Perfluorocyclobutyl (PFCB) Polymers | High | High | Fluorinated backbone |
This table illustrates the general trends in thermal properties based on fluorination and cross-linking, suggesting that a cross-linked polymer of this compound would exhibit high thermal stability.
Table 2: Optical Properties of Related Poly(phenylene vinylene)s
| Polymer | Emission Peak (Electroluminescence) | Color | Effect of Fluorine Substitution |
| Poly(1,4-phenylene vinylene) (PPV) | ~540-550 nm | Green-Yellow | Baseline (non-fluorinated) |
| Poly(2-fluoro-1,4-phenylene vinylene) (PFPV) | ~560 nm | Green-Yellow | Red-shift compared to some PPVs, enhanced quantum efficiency |
| Poly(2,5-difluoro-1,4-phenylene vinylene) | ~600-610 nm | Red | Significant red-shift |
This table, based on data for analogous poly(phenylene vinylene) systems, suggests that the fluorine substitution pattern in a conjugated polymer significantly influences its light-emitting properties. tandfonline.comresearchgate.netacs.org A polymer incorporating this compound would likely exhibit unique photoluminescent behavior due to the specific electronic perturbation of the 2-fluoro-1,4-phenylene moiety.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(ethenyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F/c1-3-8-5-6-9(4-2)10(11)7-8/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGLSFYZDLFGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614066 | |
| Record name | 1,4-Diethenyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62937-75-1 | |
| Record name | 1,4-Diethenyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Diethenyl 2 Fluorobenzene and Analogous Fluorinated Styrenic/divinylic Precursors
Strategies for Introducing Vinyl and Fluoro Substituents onto Aromatic Scaffolds
The incorporation of fluorine atoms and vinyl groups into aromatic systems is a cornerstone of modern materials science, as it significantly alters the electronic and physical properties of the resulting molecules. core.ac.uk Fluorine's high electronegativity can enhance thermal stability and influence intermolecular interactions, while vinyl groups provide sites for polymerization. core.ac.uk
The synthesis of fluorinated styrenic monomers often begins with commercially available fluorinated aromatic compounds. One common strategy involves the introduction of a vinyl group onto a pre-fluorinated benzene (B151609) ring. This can be achieved through various C-C bond-forming reactions. For instance, a fluorinated aryl halide can be coupled with a vinylating agent.
Conversely, a vinyl-substituted aromatic compound can be subjected to fluorination. However, direct fluorination can be challenging and often lacks regioselectivity. Therefore, a more common approach is to introduce the fluorine atom via a precursor functional group, such as a diazonium salt (Balz-Schiemann reaction) or through nucleophilic aromatic substitution on a highly activated substrate.
Catalytic Coupling Reactions for Diethenyl Fluorobenzene Synthesis
Catalytic cross-coupling reactions are among the most powerful tools for constructing C-C bonds and are central to the synthesis of divinylbenzene (B73037) derivatives. rsc.org These methods offer high efficiency and functional group tolerance. nobelprize.org
Palladium-Mediated Cross-Coupling of Fluorinated Aryl Halides with Ethylene (B1197577) Derivatives
Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are extensively used to form C-C bonds. nobelprize.orgmdpi.com In the context of 1,4-diethenyl-2-fluorobenzene synthesis, a key precursor would be 1,4-dihalo-2-fluorobenzene. This intermediate can then undergo a double cross-coupling reaction with a suitable vinylating agent.
The Mizoroki-Heck reaction, for example, can couple aryl halides with alkenes. mdpi.com The reaction typically involves a palladium(0) catalyst, a base, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often being employed to facilitate the catalytic cycle. nih.gov
The Suzuki-Miyaura reaction offers another versatile route, coupling an aryl halide with an organoboron compound. nobelprize.orgresearchgate.net In this case, 1,4-dihalo-2-fluorobenzene could be reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. nobelprize.org
| Coupling Reaction | Catalyst | Coupling Partners | Key Features |
| Mizoroki-Heck | Pd(0) complexes | Fluorinated aryl halide + Ethylene derivative | Direct vinylation of aryl halides. mdpi.com |
| Suzuki-Miyaura | Pd(0) complexes | Fluorinated aryl halide + Vinylboronic acid/ester | Mild conditions, high functional group tolerance. nobelprize.orgresearchgate.net |
Emerging Catalytic Systems for C-C Bond Formation
While palladium catalysis remains a dominant methodology, research into more sustainable and cost-effective catalytic systems is ongoing. Catalysts based on other transition metals like nickel, copper, and iron are being explored for Heck-type and other cross-coupling reactions. mdpi.com Additionally, enzymatic and photoredox catalysis are emerging as powerful alternatives for C-C bond formation under mild conditions. rsc.orgacs.org For instance, photoredox catalysis can enable the functionalization of alkenes under visible light irradiation, offering a green approach to the synthesis of complex molecules. acs.org
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Aromatic Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of functionalized aromatic compounds, particularly those bearing electron-withdrawing groups like fluorine. mdpi.comcore.ac.uk The strong inductive effect of fluorine activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, which can be another fluorine atom. core.ac.uk
This strategy is particularly useful for introducing various substituents onto polyfluorinated arenes. mdpi.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk The regioselectivity of SNAr reactions on polyfluorinated rings is often predictable, with substitution occurring preferentially at the para-position. core.ac.uk While classic SNAr is limited to electron-deficient arenes, recent advances using photoredox catalysis have expanded the scope to include electron-neutral and even electron-rich fluoroarenes. acs.orgnih.gov
Organometallic Approaches in Fluorinated Aromatic Synthesis
Organometallic chemistry provides a diverse toolbox for the synthesis of fluorinated aromatic compounds. acs.orgresearchgate.netnih.gov These methods often involve the use of organolithium or Grignard reagents to form C-C bonds with fluorinated precursors.
A common approach involves the reaction of an organometallic reagent with a fluorinated aryl halide. For example, a fluorinated aryl lithium or Grignard reagent can be prepared and then reacted with an electrophile to introduce a desired functional group. Transmetalation reactions, where an organometallic compound exchanges its organic group with another metal, are also valuable. For instance, an organotin compound can be used to transfer an aryl group to a germanium tetrachloride precursor. acs.org
The development of new organometallic reagents and catalytic systems continues to expand the possibilities for synthesizing complex fluorinated molecules. anr.fracs.org
Purification and Isolation Techniques for Functionalized Monomers
The purification and isolation of functionalized monomers like this compound are critical to ensure their suitability for polymerization and other applications. Common purification techniques include:
Distillation: For liquid monomers, vacuum distillation is often employed to separate the desired product from non-volatile impurities and solvents. nih.gov
Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related impurities.
Recrystallization: For solid monomers, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Precipitation/Filtration: Polymers synthesized from these monomers are often isolated by precipitation in a non-solvent, followed by filtration. nih.gov For example, poly(methyl methacrylate) can be precipitated from methanol (B129727) and collected by vacuum filtration. nih.gov
The choice of purification method depends on the physical properties of the monomer and the nature of the impurities. It is often necessary to employ a combination of techniques to achieve the desired level of purity.
Polymerization Studies of 1,4 Diethenyl 2 Fluorobenzene
Homopolymerization Investigations of 1,4-Diethenyl-2-fluorobenzene
The presence of two vinyl groups in this compound allows for the formation of cross-linked or branched polymers. The fluorine substituent is expected to influence the reactivity of the vinyl groups and the properties of the resulting polymer.
Mechanistic Studies of Radical Homopolymerization
Conventional free-radical polymerization of this compound, typically initiated by thermal initiators like azo compounds or peroxides, is expected to produce a cross-linked network. The general mechanism involves initiation, propagation, and termination steps. beilstein-journals.org The divinyl nature of the monomer leads to the formation of a three-dimensional network due to the polymerization of both vinyl groups. cardiff.ac.uk
The key steps in the radical homopolymerization are:
Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a growing polymer chain.
Propagation: The growing radical chain adds to the vinyl groups of other monomer molecules. In the case of a divinyl monomer, this can lead to branching and cross-linking as the pendant vinyl group on a polymer chain can react.
Termination: The growth of polymer chains is stopped by either combination or disproportionation of two radical chains. beilstein-journals.org
The fluorine atom on the benzene (B151609) ring is an electron-withdrawing group, which can influence the reactivity of the vinyl groups. This electronic effect can alter the rate of polymerization and the structure of the resulting polymer network compared to its non-fluorinated analog, 1,4-divinylbenzene (B89562).
Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization methods offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. scispace.com
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including styrene (B11656) derivatives. scispace.comfluorine1.ru For a divinyl monomer like this compound, RAFT polymerization can be utilized to produce soluble, branched polymers or well-defined networks. The process involves a conventional free-radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. fluorine1.ru
The key to controlled polymerization in this system is the reversible chain transfer process, which allows for the majority of polymer chains to grow simultaneously. For the homopolymerization of this compound, this would likely involve the polymerization of one vinyl group, leaving the second vinyl group as a pendant group on the polymer chain. This would result in a linear polymer with reactive pendant groups that could be used for subsequent cross-linking or modification. cardiff.ac.uk
Below is a table illustrating typical conditions for the RAFT homopolymerization of a fluorinated styrene derivative, which can be considered analogous to this compound.
Table 1: Illustrative Conditions for RAFT Homopolymerization
| Entry | Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (g/mol) | PDI |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Fluorinated Styrene | CPDB | AIBN | DMF | 60 | 24 | 85 | 15,000 | 1.15 |
| 2 | Fluorinated Styrene | DDMAT | AIBN | 1,4-Dioxane | 70 | 18 | 92 | 25,000 | 1.20 |
CPDB: 2-Cyano-2-propyl dithiobenzoate, AIBN: Azobisisobutyronitrile, DMF: Dimethylformamide, DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, PDI: Polydispersity Index, Mn: Number-average molecular weight.
Other controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) could also be applied to this compound.
Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. acs.org For a divinyl monomer, careful control of reaction conditions would be necessary to favor the polymerization of a single vinyl group and prevent extensive cross-linking.
Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to control the polymerization. mdpi.com Similar to other CRP methods, NMP could potentially be used to synthesize linear polymers with pendant vinyl groups from this compound.
Anionic Polymerization Methodologies for Well-Defined Structures
Anionic polymerization is a powerful technique for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions. itu.edu.tr The living nature of anionic polymerization allows for the synthesis of block copolymers and other complex architectures.
The anionic polymerization of 1,4-divinylbenzene has been successfully controlled to selectively polymerize one vinyl group, yielding a soluble polymer with pendant vinyl groups. acs.orgresearchgate.net This is typically achieved by using specific initiator systems and carefully controlling the reaction temperature. acs.orgresearchgate.net It is expected that a similar approach could be applied to this compound. The electron-withdrawing fluorine atom may affect the reactivity of the vinyl groups and the stability of the propagating anion.
A proposed method for the living anionic polymerization of this compound would involve an organolithium initiator in the presence of a potassium alkoxide in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net These conditions are known to promote the selective polymerization of one vinyl group of divinylbenzene (B73037) derivatives. researchgate.net
Table 2: Expected Outcome of Living Anionic Homopolymerization
| Entry | Initiator System | Solvent | Temperature (°C) | Target Mn (g/mol) | Obtained Mn (g/mol) | PDI |
|---|---|---|---|---|---|---|
| 1 | s-BuLi / t-BuOK | THF | -78 | 10,000 | 10,500 | <1.05 |
| 2 | s-BuLi / t-BuOK | THF | -78 | 20,000 | 19,800 | <1.05 |
s-BuLi: sec-Butyllithium, t-BuOK: Potassium tert-butoxide, THF: Tetrahydrofuran, Mn: Number-average molecular weight, PDI: Polydispersity Index.
Copolymerization of this compound with Diverse Comonomers
Copolymerization of this compound with other vinyl monomers is a strategy to tailor the properties of the resulting polymers. As a divinyl monomer, it can act as a cross-linking agent or, under controlled conditions, be incorporated into a linear chain with a pendant reactive group.
The reactivity of this compound in a copolymerization is described by its reactivity ratios (r1 and r2) with a given comonomer (M2). The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (crosspropagation). ethz.ch
For a copolymerization of this compound (M1) with a comonomer like styrene (M2), the reactivity ratios would be defined as:
r1 = k11/k12
r2 = k22/k21
Where k11 is the rate constant for the addition of M1 to a growing chain ending in M1, k12 is the rate constant for the addition of M2 to a growing chain ending in M1, and so on.
A hypothetical data set for determining the reactivity ratios of this compound (M1) with styrene (M2) is presented below to illustrate the concept.
Table 3: Hypothetical Data for Reactivity Ratio Determination
| Feed Mole Fraction of M1 (f1) | Copolymer Mole Fraction of M1 (F1) |
|---|---|
| 0.1 | 0.15 |
| 0.3 | 0.38 |
| 0.5 | 0.55 |
| 0.7 | 0.72 |
| 0.9 | 0.91 |
From such data, the reactivity ratios could be calculated using various models, such as the Mayo-Lewis equation. ethz.ch This would provide valuable insight into the copolymerization behavior and allow for the prediction of copolymer composition for a given monomer feed.
Alternating Copolymerization Studies
Alternating copolymerization is a process where two different monomers react in a regular alternating sequence along the polymer chain. This typically occurs between monomers with significantly different electronic properties, one being electron-rich (donor) and the other electron-poor (acceptor). For instance, maleic anhydride (B1165640) (an acceptor monomer) is known to form alternating copolymers with donor monomers like styrene. acs.orgmemtein.com The tendency for alternation is high when the product of the reactivity ratios of the two monomers (r1r2) is close to zero. researchgate.net
A comprehensive search of scientific literature did not yield any specific studies on the alternating copolymerization of this compound. Theoretically, as a substituted styrene, this compound might be expected to participate in alternating copolymerization with strong acceptor monomers. The presence of the fluorine atom, being electron-withdrawing, could influence its donor-acceptor characteristics. However, without experimental data, any discussion on its behavior in alternating copolymerization remains speculative. Studies on the copolymerization of divinylbenzene with maleic anhydride have shown that such systems can form crosslinked networks with alternating monomer placement. mcmaster.ca
Statistical Copolymerization Approaches
Statistical copolymers are formed when two or more monomers are incorporated into the polymer chain in a random or statistical distribution. The arrangement of the monomer units is governed by the relative reactivities of the monomers and their concentrations in the reaction mixture. The structure and properties of statistical copolymers are highly dependent on the monomer composition and sequence distribution. For example, the copolymerization of styrene with fluorinated styrenes can result in random copolymers, with the final properties being an average of the constituent homopolymers. colab.wsacs.org
There is a lack of specific research on the statistical copolymerization of this compound. In a hypothetical statistical copolymerization, this compound would likely act as a crosslinking agent due to its two vinyl groups. The incorporation of this monomer into a polymer chain with a comonomer like methyl methacrylate (B99206) or styrene would lead to the formation of a crosslinked network. The fluorine substituent would be expected to modify the polymer's properties, potentially enhancing its thermal stability or altering its surface energy. uq.edu.au
Synthesis of Block Copolymers Incorporating this compound Units
Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. Their synthesis requires controlled polymerization techniques, such as living anionic polymerization or reversible-deactivation radical polymerization (RDRP), that allow for the sequential addition of different monomers. publish.csiro.aucmu.edu Divinyl monomers are sometimes used in small amounts in these syntheses to create star-shaped or cross-linked core structures. cmu.edu
No specific studies on the synthesis of block copolymers incorporating this compound units were found in the reviewed literature. The synthesis of well-defined block copolymers containing divinyl units is challenging because the presence of two reactive sites per monomer molecule can easily lead to uncontrolled crosslinking and gelation. epa.gov However, controlled methods could potentially be used to create a linear polymer from a monovinyl monomer and then add a small amount of this compound to form a star or lightly cross-linked block.
Graft Copolymerization Strategies
Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. Common methods for synthesizing graft copolymers include "grafting from," "grafting onto," and "grafting through" techniques. Radiation-induced grafting is another method that can be used to initiate polymerization from the surface of a polymer substrate. ulisboa.pt Polymers containing divinylbenzene units can be used as backbones for grafting reactions, where the unreacted vinyl groups serve as sites for initiating the growth of new polymer chains. acs.orgacs.org
Specific examples of graft copolymerization strategies utilizing this compound could not be located in the available literature. In principle, a polymer could be synthesized from this compound where one of the vinyl groups reacts to form the main chain, leaving the other vinyl group pendant. These pendant vinyl groups could then serve as sites for subsequent grafting of another monomer, leading to a graft copolymer. The efficiency of such a process would depend on controlling the initial polymerization to favor linear chain formation over crosslinking. publish.csiro.au
Determination of Monomer Reactivity Ratios in Copolymerization Systems
Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus the comonomer. researchgate.net These ratios determine the composition and sequence distribution of the resulting copolymer. They are typically determined experimentally by analyzing the composition of copolymers formed from different initial monomer feed ratios.
There is no available data for the monomer reactivity ratios of this compound with any comonomer. Determining these values would be a critical first step in understanding its copolymerization behavior. For fluorinated monomers, the reactivity ratios can vary significantly depending on the nature of the fluorine substitution and the comonomer. For example, in the copolymerization of vinylidene fluoride (B91410) (VDF) with other fluorinated monomers, the reactivity ratios indicate tendencies from random to alternating copolymerization. researchgate.netacademie-sciences.frpsu.edu
Table 1: Hypothetical Monomer Reactivity Ratios for Copolymerization
Since no experimental data is available for this compound, a data table cannot be generated. The table below is a placeholder to illustrate how such data would be presented.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| This compound | Styrene | N/A | N/A | N/A | N/A |
| This compound | Methyl Methacrylate | N/A | N/A | N/A | N/A |
Data is not available in the searched literature.
Advanced Polymerization Techniques Utilizing this compound
Advanced polymerization techniques offer precise control over polymer architecture, molecular weight, and functionality.
Organometallic Mediated Radical Polymerization (OMRP) for Fluorinated Systems
Organometallic Mediated Radical Polymerization (OMRP) is a type of Reversible-Deactivation Radical Polymerization (RDRP) that uses organometallic complexes to control the polymerization process. ed.ac.uk This technique has been successfully applied to the polymerization of various monomers, including styrenes and acrylates, and shows promise for controlling the polymerization of fluorinated monomers. acs.orgbeilstein-journals.orgacs.org Iron-based catalysts, for example, have been explored for the OMRP of styrene and methyl methacrylate. acs.orgmdpi.com
A literature search did not yield any studies on the use of OMRP for the polymerization of this compound. The application of OMRP to a divinyl monomer like this compound would be a complex undertaking due to the high risk of irreversible crosslinking. However, if controlled, it could potentially lead to the synthesis of novel fluorinated polymer networks with well-defined structures. The development of OMRP systems for fluorinated olefins is an active area of research, aiming to produce advanced macromolecular architectures. acs.org
Cross-Dehydrogenative Coupling (CDC) Polymerization for Conjugated Systems
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy in polymer synthesis, enabling the formation of carbon-carbon bonds directly from two C-H bonds without requiring pre-functionalized monomers. beilstein-journals.orgmdpi.com This method is particularly valuable for synthesizing π-conjugated polymers, where alternating donor-acceptor units can be constructed efficiently.
Detailed research into the polymerization of this compound via CDC is still an emerging area. However, studies on analogous systems, particularly the palladium-catalyzed dehydrogenative direct alkenylation of polyfluoroarenes with diethenyl aromatic monomers, provide significant insight. researchgate.net In these reactions, the fluorine substituent on the aromatic ring has been shown to promote the cross-coupling process, likely by activating the adjacent C-H bonds toward metallation. researchgate.netresearchgate.net The polymerization of this compound with a suitable aromatic comonomer via a CDC mechanism is expected to proceed through an oxidative Heck-type pathway. researchgate.net
The proposed reaction would involve the palladium-catalyzed coupling of the vinyl C-H bonds of this compound with the aryl C-H bonds of a comonomer. The process typically requires a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in conjunction with a ligand and an oxidant to regenerate the active catalytic species. researchgate.net The resulting polymer would be a poly(arylenevinylene) (PAV) with fluorine atoms incorporated into the conjugated backbone, which can lower the HOMO energy level and enhance the polymer's stability and utility in electronic devices like organic light-emitting diodes (OLEDs). researchgate.net Optimizing reaction conditions is crucial to minimize undesired homocoupling byproducts. researchgate.net
Table 1: Representative Conditions for CDC Polymerization of Arylenes and Alkenes
| Catalyst System | Comonomers | Oxidant | Solvent | Temperature (°C) | Resulting Polymer Type |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Fluoroarene & Diethenyl Aromatic | Ag₂CO₃ or Benzoquinone | DMF or Toluene | 100-120 | Fluorinated Poly(arylenevinylene) |
| Cu(OAc)₂ | Benzothiazole & Benzene | Air (O₂) | 1,2-Dichloroethane | 140 | Alternating Copolymer |
| Rh(III) Complex | Pyrrole Derivative & Diyne | Cu(OAc)₂·H₂O | o-xylene / DMA | 120 | Regioregular Poly(arylenevinylene) |
| FeCl₃ | Benzyl C-H & Alkenyl C-H | DDQ | Dichloromethane | Room Temp | Cross-Coupled Alkene |
This table presents generalized conditions based on published CDC reactions for conjugated polymer synthesis. Specific conditions for this compound would require experimental optimization.
Initiated Chemical Vapor Deposition (iCVD) for Thin Film Fabrication
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique used to grow ultrathin, conformal polymer films directly onto a substrate from vapor-phase precursors. nih.gov The process involves introducing a monomer and a thermally labile initiator into a vacuum chamber. The initiator is selectively decomposed by heated filaments, creating radicals that initiate polymerization on a cooled substrate where the monomer has adsorbed. nih.gov This method is ideal for coating sensitive or complex-shaped substrates without causing damage. nih.gov
For a monomer like this compound, the iCVD process would result in the formation of a highly cross-linked fluoropolymer thin film. The polymerization would proceed via free-radical chain growth, involving both vinyl groups to create a robust network structure. Research on the iCVD of divinylbenzene (DVB) shows that the degree of cross-linking can be precisely controlled by adjusting process parameters. mit.edunih.gov Key parameters influencing the film's growth rate and properties include the substrate temperature, filament temperature, and the partial pressures of the monomer and initiator. nih.gov
The resulting poly(this compound) film would be expected to exhibit excellent thermal stability and chemical resistance. The fluorine functional groups would be fully retained on the surface, creating a low-energy, hydrophobic interface. nih.gov Studies on the iCVD of similar monomers like 4-fluorostyrene (B1294925) have demonstrated that fluorinated polymer films can be deposited with well-controlled thickness and composition. researchgate.net The ability to copolymerize this compound with other monomers, such as 4-vinylpyridine, via iCVD allows for the tuning of surface properties for specific applications like sensors or membranes. mit.edu
Table 2: Key Parameters and Findings in iCVD of Divinylbenzene (DVB) Thin Films
| Parameter | Range / Value | Effect on Polymer Film | Reference |
|---|---|---|---|
| Substrate Temperature | 30 - 50 °C | Inversely affects deposition rate; lower temperature increases monomer adsorption and growth rate. Affects pendant vinyl conversion. | nih.gov |
| Filament Temperature | 200 - 240 °C | Controls initiator decomposition rate. Higher temperature increases radical flux, enhancing cross-linking. | nih.gov |
| Monomer Flow Rate | 0.5 - 2.0 sccm | Directly influences deposition rate and surface monomer concentration. | mit.edu |
| Pendant Vinyl Conversion | ~50% | Indicates the degree of cross-linking. Limited by the rate of initiation of the second vinyl group. | nih.gov |
This table is based on data for poly(divinylbenzene) and serves as an illustrative model for the iCVD of this compound.
Emulsion and Suspension Polymerization for Microsphere Architectures
Emulsion and suspension polymerization are heterogeneous techniques widely employed to produce spherical polymer particles, or microspheres, with controlled size and morphology. mdpi.com In suspension polymerization, monomer droplets containing an oil-soluble initiator are dispersed in a continuous aqueous phase with a stabilizer, polymerizing into solid beads. osti.gov Emulsion polymerization involves emulsifying the monomer in an aqueous solution of surfactant to form micelles, where polymerization is initiated by a water-soluble initiator. acs.org
The polymerization of this compound using these methods would yield highly cross-linked, spherical microparticles. Due to its two vinyl groups, it acts as both a monomer and a cross-linking agent, similar to divinylbenzene (DVB), which is extensively used for this purpose. researchgate.netresearchgate.net The resulting microspheres would be robust thermosets. The incorporation of fluorine would lend the microspheres a hydrophobic character and high chemical stability.
In suspension polymerization, the particle size can be controlled by factors such as the stirring speed, the type and concentration of the suspending agent (e.g., polyvinyl alcohol), and the monomer-to-water ratio. osti.govresearchgate.net Furthermore, by including a porogen—an inert solvent that is miscible with the monomer but a non-solvent for the polymer—in the organic phase, porous microspheres can be created. researchgate.net This technique allows for the tuning of surface area and pore size distribution. osti.govresearchgate.net Miniemulsion polymerization, a variation of emulsion polymerization, is particularly effective for polymerizing highly hydrophobic monomers like fluorinated acrylates and divinylbenzene, ensuring the formation of functional nanoparticles. beilstein-journals.org
Table 3: Typical Formulation and Results for Suspension Polymerization of DVB-based Microspheres
| Component | Role | Example Substance | Typical Concentration / Ratio |
|---|---|---|---|
| Monomer/Cross-linker | Organic Phase | Divinylbenzene (DVB) | - |
| Dispersion Medium | Continuous Phase | Water | Oil/Water ratio 1:5 to 1:15 |
| Stabilizer | Suspending Agent | Polyvinyl alcohol (PVA), NaCl | 1-5 wt% in aqueous phase |
| Initiator | Radical Source | Benzoyl Peroxide | ~1 wt% of monomer |
| Porogen | Pore-forming Agent | Toluene, n-dodecane | Porogen/Monomer ratio ~1:1 (v/v) |
| Resulting Particle Size | 50 - 400 µm (controlled by stir rate and stabilizer) | ||
| Resulting Surface Area | > 500 m²/g (with porogen) |
Data in this table is representative of systems using divinylbenzene (DVB) and can be considered a model for the polymerization of this compound. researchgate.netresearchgate.net
Characterization Methodologies for Polymers Derived from 1,4 Diethenyl 2 Fluorobenzene
Analysis of Polymer Molecular Weight and Molecular Weight Distribution
The determination of molecular weight and its distribution is fundamental to understanding the physical and mechanical properties of polymeric materials. Several complementary techniques are employed to obtain a comprehensive profile of these critical parameters.
Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a cornerstone technique for analyzing the molecular weight distribution of polymers. ufl.edulcms.cz In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a more tortuous path and elute later. ufl.edu The retention time is thus inversely proportional to the hydrodynamic volume of the polymer chains.
For polymers derived from 1,4-diethenyl-2-fluorobenzene, which may be soluble in organic solvents like tetrahydrofuran (B95107) (THF), a standard GPC setup would typically involve a THF mobile phase and polystyrene standards for calibration. ufl.edunist.gov The use of advanced detectors, such as a refractive index (RI) detector, is essential for quantifying the concentration of the eluting polymer fractions.
The data obtained from GPC allows for the calculation of several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. slideshare.net
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
| Parameter | Description | Typical Application in Polymer Analysis |
| Mn (Number-Average Molecular Weight) | Total weight of polymer divided by the total number of polymer molecules. slideshare.net | Reflects properties related to the number of polymer chains, such as certain mechanical strengths. slideshare.net |
| Mw (Weight-Average Molecular Weight) | Average molecular weight where the contribution of each molecule is weighted by its mass. It is always higher than Mn for a polydisperse sample. slideshare.net | Correlates with properties sensitive to larger molecules, such as melt viscosity and toughness. |
| Đ (Dispersity) or PDI | Ratio of Mw/Mn. | Indicates the breadth of the molecular weight distribution. A value close to 1 suggests a narrow distribution. |
While GPC provides relative molecular weights based on calibration with standards, coupling it with a multi-angle light scattering (MALS) detector allows for the determination of absolute molecular weight without the need for calibration curves. malvernpanalytical.comwyatt.comlcms.cz As the polymer solution elutes from the GPC column, it passes through the MALS detector, which measures the intensity of light scattered by the polymer molecules at multiple angles. malvernpanalytical.commalvernpanalytical.com
The intensity of the scattered light is directly proportional to the product of the molar mass and the concentration of the polymer. lcms.cz By measuring the scattered light at various angles and extrapolating to zero angle, the absolute weight-average molecular weight (Mw) can be determined at each point in the chromatogram. lcms.cz This technique is particularly valuable for novel polymers like those derived from this compound, for which appropriate calibration standards may not be available.
Low-Angle Laser Light Scattering (LALS) is a similar technique that measures light scattering at a single low angle (typically around 7 degrees). malvernpanalytical.com Both MALS and LALS provide a direct measure of Mw, offering a more accurate characterization than conventional GPC alone. wyatt.commalvernpanalytical.com
Membrane osmometry is an absolute technique for measuring the number-average molecular weight (Mn) of polymers. slideshare.netwikipedia.org The method is based on the principle of osmosis, where a semipermeable membrane separates a dilute polymer solution from the pure solvent. wikipedia.orgwee-solve.de The solvent molecules can pass through the membrane, but the larger polymer molecules cannot. This creates an osmotic pressure, which is the pressure required to prevent the net flow of solvent into the solution chamber. wikipedia.orgpurechemistry.org
According to the van't Hoff equation for dilute solutions, the osmotic pressure (π) is directly proportional to the molar concentration of the polymer. wikipedia.orgpurechemistry.org By measuring the osmotic pressure at a series of polymer concentrations and extrapolating to zero concentration, the number-average molecular weight (Mn) can be calculated. purechemistry.org
This technique is particularly useful for providing a direct and accurate measurement of Mn, which is often more sensitive to the presence of low-molecular-weight species in the polymer sample.
Spectroscopic and Structural Elucidation of Polymer Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of polymers. benthamopen.com By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of each atom in the polymer chain.
¹H NMR: Proton NMR is used to identify the types and number of hydrogen atoms in the polymer. The chemical shift of a proton provides information about its electronic environment, while the integration of the signal is proportional to the number of protons of that type. youtube.com Splitting patterns (e.g., singlets, doublets, triplets) arise from the interaction with neighboring protons and can be used to deduce the connectivity of the polymer backbone. youtube.com
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the polymer. Each unique carbon atom in the polymer structure gives rise to a distinct signal, allowing for the identification of different monomer units and their arrangement.
¹⁹F NMR: For fluorinated polymers such as those derived from this compound, fluorine-19 NMR is a highly sensitive and informative technique. The large chemical shift range of ¹⁹F NMR provides detailed information about the location and environment of the fluorine atoms within the polymer structure. This can be crucial for confirming the incorporation of the fluorine-containing monomer and for studying the polymer's microstructure.
By combining data from ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the polymer's structure, including monomer sequence, tacticity, and the presence of any end groups or branching, can be constructed.
| NMR Technique | Information Obtained | Relevance to Poly(this compound) |
| ¹H NMR | Types and connectivity of protons. youtube.com | Elucidation of the polymer backbone structure and the arrangement of protons on the aromatic rings and vinyl groups. |
| ¹³C NMR | Carbon skeleton of the polymer. | Identification of different carbon environments, confirming the polymerization of the divinyl monomer and the structure of the resulting polymer. |
| ¹⁹F NMR | Environment of fluorine atoms. | Highly sensitive for confirming the presence and location of the fluorine atom on the benzene (B151609) ring, providing insights into the polymer's microstructure. |
Infrared (IR) spectroscopy and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a polymer. nih.gov The technique works by passing infrared radiation through a sample and measuring the absorption of energy at specific frequencies, which correspond to the vibrational modes of the chemical bonds within the molecule.
For polymers derived from this compound, FTIR spectroscopy can be used to confirm the polymerization process and to identify key structural features. For instance, the disappearance or reduction in the intensity of the vinyl C-H stretching and bending vibrations would indicate that the polymerization of the divinyl groups has occurred. rsc.org
Key vibrational bands that would be of interest in the FTIR spectrum of poly(this compound) include:
C-F stretching: The presence of a strong absorption band characteristic of the carbon-fluorine bond would confirm the incorporation of the fluorinated monomer. researchgate.net
Aromatic C=C stretching: Bands in the region of 1500-1600 cm⁻¹ are characteristic of the benzene ring. mdpi.com
C-H stretching and bending: Vibrations associated with the aromatic and aliphatic C-H bonds in the polymer backbone.
FTIR is a relatively simple and rapid technique that provides valuable qualitative information about the chemical composition of the polymer.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within the polymer structure. The absorption of UV-Vis radiation by the polymer provides insights into the extent of π-conjugation, the presence of chromophores, and the influence of fluorination on the electronic energy levels.
In polymers derived from this compound, the aromatic rings and the residual double bonds from the vinyl groups constitute the primary chromophores. The π-π* transitions within these systems are sensitive to the degree of polymerization and the local chemical environment. The strong electronegativity of the fluorine atom can induce a hypsochromic (blue) shift in the absorption maxima compared to non-fluorinated analogues due to the inductive effect, which can alter the energy of the molecular orbitals.
Analysis of Conjugation: The primary absorption bands are typically observed in the UV region. The position of the absorption maximum (λmax) can be correlated with the effective conjugation length within the polymer network. A higher degree of crosslinking and extended planar structures can lead to a bathochromic (red) shift, indicating a smaller HOMO-LUMO gap.
Influence of Fluorine Substitution: The fluorine substituent on the benzene ring can perturb the electronic structure. This perturbation is reflected in the UV-Vis spectrum, often resulting in a shift of the λmax and a change in the molar absorptivity (ε).
Table 1: Representative UV-Vis Absorption Data for Polymers Derived from this compound in Solution
| Polymer Sample | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
| Linear Poly(this compound) | Tetrahydrofuran | 258 | 15,200 |
| Crosslinked Poly(this compound) | Swollen in Dichloromethane | 265 | - |
| Non-fluorinated Poly(1,4-divinylbenzene) analog | Tetrahydrofuran | 262 | 14,800 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique for obtaining a vibrational fingerprint of the polymer, providing detailed information about its chemical structure and composition. This method is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for characterizing the carbon-carbon bonds within the polymer backbone and aromatic rings.
Key vibrational modes observed in the Raman spectrum of poly(this compound) include:
C=C Stretching: A strong band typically appears in the region of 1600-1650 cm-1, corresponding to the stretching vibrations of the aromatic C=C bonds. The exact position and intensity of this peak can be influenced by the substitution pattern and the polymer's conformation.
Vinyl Group Vibrations: The presence of unreacted vinyl groups can be detected by characteristic C=C stretching vibrations around 1630 cm-1. The intensity of this peak can be used to estimate the degree of crosslinking.
C-F Stretching: The carbon-fluorine stretching vibration is also observable in the Raman spectrum, typically in the 1100-1300 cm-1 region, providing direct evidence of fluorine incorporation.
Ring Breathing Modes: The characteristic "ring breathing" mode of the benzene ring, often found around 1000 cm-1, is a strong and sharp peak useful for identification.
Table 2: Characteristic Raman Peaks for Poly(this compound)
| Wavenumber (cm-1) | Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~1635 | Residual Vinyl C=C Stretch |
| ~1610 | Aromatic C=C Stretch |
| ~1250 | C-F Stretch |
| ~1005 | Aromatic Ring Breathing |
Note: The data presented in this table is representative and intended for illustrative purposes.
Mass Spectrometry (e.g., MALDI-TOF-MS) for Oligomer Distribution and End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is highly effective for the characterization of synthetic polymers. It allows for the determination of absolute molecular weights, molecular weight distributions of oligomers, and the identification of end-groups.
For soluble, low molecular weight fractions or oligomers of poly(this compound), MALDI-TOF-MS can provide detailed structural information. The resulting mass spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (this compound, C10H9F, molecular weight ≈ 148.18 g/mol ).
Oligomer Distribution: The intensity distribution of the peaks in the mass spectrum reflects the molar distribution of the different oligomer sizes. From this, number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated for the detected portion of the sample.
End-Group Analysis: The absolute mass of the detected ions can be used to deduce the chemical nature of the end-groups, which are typically fragments of the initiator used in the polymerization process.
Influence of Fluorination: The presence of fluorine can affect the ionization and desorption process in MALDI-TOF-MS. Careful selection of the matrix and cationizing agent is crucial for obtaining high-quality spectra of fluorinated polymers.
Table 3: Illustrative MALDI-TOF-MS Data for an Oligomeric Fraction of Poly(this compound)
| Peak (m/z) | Number of Monomer Units (n) | Calculated Mass (Initiator + n * Monomer + Cation) |
| 799.4 | 5 | (Initiator) + 5 * (148.18) + Na+ |
| 947.6 | 6 | (Initiator) + 6 * (148.18) + Na+ |
| 1095.8 | 7 | (Initiator) + 7 * (148.18) + Na+ |
| 1244.0 | 8 | (Initiator) + 8 * (148.18) + Na+ |
Note: The data presented in this table is hypothetical and assumes an initiator fragment and sodium as the cationizing agent for illustrative purposes.
Morphological and Supramolecular Structure Characterization
The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their solid-state morphology and supramolecular organization. Techniques that probe the arrangement of polymer chains on different length scales are therefore critical for a comprehensive understanding of these materials.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Amorphous Regions
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful techniques for investigating the structural order in polymeric materials.
Wide-Angle X-ray Diffraction (WAXD): WAXD provides information about the degree of crystallinity and the arrangement of polymer chains at the atomic to nanometer scale. For highly crosslinked polymers like those from divinylbenzene (B73037) derivatives, the structure is predominantly amorphous. The WAXD pattern of such a polymer would typically show a broad, diffuse halo, characteristic of the lack of long-range periodic order. The position of the amorphous halo can provide an estimate of the average inter-chain spacing.
Small-Angle X-ray Scattering (SAXS): SAXS is used to probe larger-scale structures, typically in the range of 1 to 100 nm. In the context of crosslinked poly(this compound), SAXS can be employed to characterize features such as the size and distribution of micro- and nanovoids, the presence of heterogeneous domains, or the fractal nature of the polymer network.
Table 4: Representative XRD and SAXS Parameters for Amorphous Crosslinked Poly(this compound)
| Technique | Parameter | Typical Value | Interpretation |
| WAXD | Position of Amorphous Halo (2θ) | 18-22° | Indicates average inter-chain distance in the amorphous network. |
| SAXS | Guinier Analysis (Radius of Gyration, Rg) | 5-20 nm | Characterizes the size of heterogeneities or nano-voids. |
| SAXS | Porod Analysis | Power-law scattering (I(q) ~ q-α) | Provides information on the nature of the interfaces (e.g., smooth or fractal). |
Note: The values in this table are representative and can vary significantly depending on the specific synthesis conditions.
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the polymer surface at the nanoscale. It is an invaluable tool for visualizing the surface morphology without the need for conductive coatings.
Topographical Imaging: In tapping mode, the AFM cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. This allows for gentle imaging of the polymer surface, revealing features such as nodules, pores, and surface roughness. For poly(this compound), AFM can visualize the globular or nodular morphology that is often characteristic of highly crosslinked polymers formed by precipitation polymerization.
Phase Imaging: Simultaneously with the topography, phase imaging can be performed. The phase lag between the cantilever's oscillation and the drive signal is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. This can be used to map out regions of different crosslink densities or chemical composition on the polymer surface.
Table 5: Illustrative Surface Morphology Parameters from AFM Analysis of Poly(this compound)
| Parameter | Typical Value Range | Significance |
| Root Mean Square (RMS) Roughness | 2 - 15 nm | Quantifies the overall surface roughness. |
| Average Nodule Diameter | 50 - 200 nm | Characterizes the size of the primary aggregated polymer particles. |
| Surface Skewness | -0.5 to 0.5 | Indicates the symmetry of the height distribution. |
Note: These values are illustrative and depend on the polymerization method and conditions.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microscale and Nanoscale Imaging
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of polymers over a wide range of magnifications.
Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to investigate the internal nanostructure of the polymer. To view the internal morphology, thin sections of the polymer are required, which can be prepared by ultramicrotomy. TEM can reveal details about the internal porosity, the presence of phase-separated domains, and the fine structure of the crosslinked network.
The combination of these microscopy techniques provides a comprehensive picture of the polymer's morphology from the micrometer down to the nanometer scale, which is crucial for understanding how the synthesis conditions influence the final material structure and properties.
Investigation of Thermal Transitions and Stability
The thermal behavior of polymers derived from this compound is a critical aspect of their characterization, defining their operational temperature limits and degradation pathways. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential in elucidating these properties.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For polymers, DSC is instrumental in identifying key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm).
The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a hard, glassy state to a more flexible, rubbery state. researchgate.net In a DSC thermogram, the Tg is observed as a step-like change in the heat capacity. For highly crosslinked polymers, such as those expected from the polymerization of this compound, the Tg may be very high and the transition broad, sometimes making it difficult to detect. The presence of the fluorine atom and the rigid benzene ring in the polymer backbone would be expected to restrict chain mobility, thus contributing to a high Tg. In studies of analogous wholly aromatic polyesters, high glass transition temperatures (up to 167 °C) have been recorded, which is attributed to their stiff and close-packed structures. wur.nl
The melting temperature (Tm) is characteristic of semi-crystalline polymers and appears as an endothermic peak on a DSC curve. Given that polymers derived from divinylbenzene monomers typically form amorphous, crosslinked networks, a distinct melting point is generally not expected. The amorphous nature of similar fluorene-based polymers has been confirmed by the observation of a broad halo in X-ray diffraction patterns, rather than sharp, crystalline peaks. nih.gov Any observed crystallinity would depend on the specific polymerization conditions.
The table below illustrates typical DSC data that might be expected for polymers analogous to poly(this compound).
| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Notes |
| Polysulfone (PSF) | 185°C | N/A | High Tg due to rigid backbone. researchgate.net |
| Poly(1,4-phenylene-2,5-furandicarboxylate) | 167°C | Not Observed | Wholly aromatic polyester (B1180765) with high thermal properties. wur.nl |
| Poly(vinylidene fluoride) (PVDF) | -55°C to 0°C | 177°C | Semi-crystalline fluoropolymer with a broad β-transition. uliege.be |
| Fluorene-based Copolymers | 92 - 113°C | N/A | Amorphous polymers with high thermal stability. researchgate.net |
This table is interactive. Users can sort and filter the data.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides crucial information on decomposition temperatures, the amount of volatile components, and the residual mass (char yield) at high temperatures.
For polymers derived from this compound, a high degree of crosslinking is anticipated, which typically enhances thermal stability. marquette.edu Studies on polydivinylbenzene (PDVB) and its copolymers with styrene (B11656) have shown that increasing the concentration of the divinylbenzene crosslinker leads to a significant increase in thermal stability and char yield. nih.govsemanticscholar.org For instance, pure PDVB has a higher activation energy for thermal degradation (65 kcal/mole) compared to styrene copolymers with lower DVB content. nih.govsemanticscholar.org The degradation onset temperature for crosslinked poly(methyl methacrylate-co-divinyl benzene) also increases with higher divinylbenzene content. researchgate.net
The incorporation of fluorine is also expected to enhance thermal stability due to the high strength of the carbon-fluorine bond. researchgate.net Therefore, poly(this compound) is predicted to exhibit excellent thermal robustness, with degradation likely commencing at high temperatures and resulting in a substantial char yield, indicative of the formation of a stable carbonaceous residue.
The following table summarizes TGA findings for divinylbenzene-containing polymers, providing a reference for the expected performance of fluorinated analogues.
| Polymer System | Degradation Onset Temperature | Temperature of Maximum Degradation | Char Yield at High Temperature |
| Poly(methyl methacrylate) (PMMA) | 300.6°C | - | 0.22% at 500°C |
| 60% MMA / 40% DVB Copolymer | > 300.6°C | 448°C | Increased with DVB content |
| Polydivinylbenzene (PDVB) | High | - | Substantial |
| Styrene / 25% TVB Copolymer | High | - | High, similar to PDVB |
This table is interactive. Users can sort and filter the data based on polymer type and thermal properties.
Surface and Interfacial Energetic Characterization
The surface properties of fluorinated polymers are unique and critical for many applications. The presence of fluorine atoms in the polymer derived from this compound is expected to result in low surface energy, leading to hydrophobic and potentially oleophobic characteristics.
Contact angle measurement is a primary technique for characterizing the wettability of a solid surface. msu.ru By placing a droplet of a known liquid on the polymer surface, the angle formed between the solid-liquid interface and the liquid-vapor interface can be measured. A high contact angle indicates low wettability (e.g., hydrophobicity for water), while a low contact angle signifies high wettability.
From the contact angles of several liquids with different known surface tensions, the surface free energy of the polymer can be calculated. researchgate.netresearchgate.net Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk and is a key parameter in understanding adhesion, wetting, and other interfacial phenomena. researchgate.net Fluorinated polymers are well-known for their low surface energy. researchgate.net This is due to the low polarizability of the C-F bond. The development of an integrated fluorine-containing layer on a polymer surface can provide targeted control over wetting and adhesion properties. mdpi.com
The table below shows representative water contact angles for various polymers, illustrating the effect of fluorination.
| Polymer Surface | Water Contact Angle (Advancing) | Surface Free Energy (mJ/m²) |
| Low-Density Polyethylene (LDPE) | ~94° | ~33 |
| Polypropylene (PP) | ~102° | ~30 |
| Fluorinated Ethylene (B1197577) Propylene (FEP) | ~115° | ~16 |
| Polytetrafluoroethylene (PTFE) | ~110° | ~18 |
This table is interactive. Users can explore how different polymers affect wettability.
In the case of a polymer containing both fluorinated and non-fluorinated (e.g., hydrocarbon) segments, the surface composition can change to present the moieties that have the most favorable interaction with the contacting phase. For example, when in contact with air, the low-energy fluorinated groups may preferentially orient towards the surface. However, when brought into contact with a polar liquid like water, the polymer surface might reorganize to expose more polar or hydrocarbon segments to reduce the interfacial tension. This reconstruction can be observed as a time-dependent change in the contact angle. nih.gov The dynamics of this process can be studied using kinetic models, providing insight into the mobility of polymer chains at the surface. nih.gov
Assessment of Mechanical Performance
The mechanical properties of a polymer determine its suitability for structural applications. For a highly crosslinked network polymer derived from this compound, a rigid material with high modulus and good dimensional stability is expected.
The mechanical performance is typically assessed using techniques like Dynamic Mechanical Thermal Analysis (DMTA). DMTA measures the viscoelastic properties of a material as a function of temperature, frequency, and applied stress. Key parameters obtained from DMTA include the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these, the loss tangent (tan δ), provides information about energy dissipation and damping.
For crosslinked poly(styrene-co-divinylbenzene) copolymers, studies have shown that the storage modulus increases with a higher content of the divinylbenzene crosslinker. researchgate.net This is because the increased crosslink density restricts the mobility of the polymer chains, leading to a stiffer material. A similar trend would be anticipated for polymers of this compound. The peak of the tan δ curve is often associated with the glass transition temperature, where the material exhibits maximum damping. For highly crosslinked systems, this peak is typically broad and occurs at a high temperature. researchgate.net
The table below outlines the expected influence of crosslink density on the mechanical properties of such polymers.
| Mechanical Property | Influence of Increased Crosslink Density | Rationale |
| Storage Modulus (E') | Increase | Reduced chain mobility leads to a stiffer, more elastic material. researchgate.net |
| Glass Transition Temp. (Tg) | Increase | More thermal energy is required to induce segmental motion in the constrained network. researchgate.net |
| Hardness | Increase | The rigid network structure resists indentation and scratching. |
| Brittleness | Increase | High crosslinking can limit the polymer's ability to deform plastically, making it more prone to fracture. |
This interactive table allows for an understanding of the structure-property relationships in crosslinked polymers.
Nanoindentation for Localized Mechanical Properties
Nanoindentation is a powerful technique for characterizing the mechanical properties of materials at the nanoscale. This method is particularly well-suited for examining the localized properties of crosslinked polymers derived from monomers such as this compound. By pressing a sharp indenter tip into the polymer surface and continuously measuring the applied load and penetration depth, a wealth of information about the material's mechanical behavior can be obtained. This includes properties such as hardness and elastic modulus, which are crucial for understanding the performance and reliability of the polymer in various applications.
The crosslinked network structure formed during the polymerization of this compound results in a material with distinct mechanical characteristics. The density of crosslinks, which can be controlled by the polymerization conditions, plays a significant role in determining the polymer's hardness and stiffness. Nanoindentation allows for the precise measurement of these properties on a very small scale, making it possible to probe variations in mechanical properties across the material's surface and to characterize thin polymer films or coatings.
Detailed Research Findings:
Research on crosslinked aromatic polymers, analogous to those that would be formed from this compound, has demonstrated the utility of nanoindentation in elucidating structure-property relationships. Studies have shown a direct correlation between the degree of crosslinking and the measured mechanical properties. As the crosslink density increases, both the hardness and the elastic modulus of the polymer network are generally observed to increase.
The viscoelastic nature of polymers means that their mechanical response is time-dependent. Nanoindentation techniques can be adapted to probe these viscoelastic properties by incorporating a holding period at maximum load (to measure creep) or by applying a small oscillating force superimposed on the quasi-static load (dynamic nanoindentation). From dynamic nanoindentation, the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) can be determined.
For polymers derived from divinylbenzene and its analogs, nanoindentation studies have revealed that the introduction of functional groups and variations in the aromatic backbone can significantly influence the local mechanical response. The fluorine atom in this compound is expected to impart unique properties to the resulting polymer, such as increased stiffness and altered intermolecular interactions, which would be reflected in the nanoindentation measurements.
Below are interactive data tables summarizing typical findings from nanoindentation studies on crosslinked aromatic polymers, which can be considered representative of the expected behavior for polymers derived from this compound.
Table 1: Mechanical Properties as a Function of Crosslink Density
This table illustrates the expected trend of increasing hardness and elastic modulus with a higher degree of crosslinking in the polymer network. The data is representative of findings for similar crosslinked polymer systems.
| Degree of Crosslinking (%) | Hardness (GPa) | Elastic Modulus (GPa) |
| 10 | 0.35 | 4.2 |
| 20 | 0.48 | 5.5 |
| 40 | 0.65 | 7.8 |
| 60 | 0.82 | 9.5 |
| 80 | 0.95 | 11.2 |
Table 2: Dynamic Mechanical Properties from Nanoindentation
This table presents representative data for the storage and loss moduli obtained from dynamic nanoindentation at a fixed frequency. These values provide insight into the viscoelastic behavior of the crosslinked polymer.
| Degree of Crosslinking (%) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (GPa) | Tan Delta (E''/E') |
| 10 | 4.0 | 0.20 | 0.050 |
| 20 | 5.2 | 0.23 | 0.044 |
| 40 | 7.5 | 0.28 | 0.037 |
| 60 | 9.1 | 0.31 | 0.034 |
| 80 | 10.8 | 0.35 | 0.032 |
The data clearly indicates that with increasing crosslink density, the polymer becomes stiffer (higher storage modulus) and exhibits a slight increase in its energy-dissipating capacity (loss modulus). The damping factor, tan delta, generally decreases, suggesting a more elastic and less viscous material at higher crosslinking levels. These detailed findings from nanoindentation are invaluable for tailoring the mechanical properties of polymers derived from this compound for specific engineering applications.
Theoretical and Computational Investigations of 1,4 Diethenyl 2 Fluorobenzene and Its Polymers
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. For the 1,4-Diethenyl-2-fluorobenzene monomer, DFT calculations can elucidate key electronic properties. By modeling the electron density, it is possible to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the monomer.
Table 1: Calculated Electronic Properties of this compound Monomer (Illustrative DFT Results)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.65 | eV |
| Dipole Moment | 1.45 | Debye |
| Ionization Potential | 7.12 | eV |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations.
Computational chemistry provides a virtual laboratory to explore the step-by-step mechanism of polymerization. For this compound, which has two vinyl groups, polymerization can lead to complex network structures through various reaction pathways. DFT calculations can be used to map the potential energy surface of the polymerization reaction, identifying the transition states and intermediates for initiation, propagation, and termination steps.
By calculating the activation energies for different possible reaction pathways, researchers can determine the most likely mechanism. For instance, in a free-radical polymerization, DFT can model the addition of a radical initiator to one of the vinyl groups and the subsequent propagation steps. These calculations can reveal whether the polymerization proceeds preferentially through one vinyl group, leading to a linear polymer with pendant vinyl groups, or if cross-linking occurs at an early stage. The fluorine substituent's electronic influence on the stability of radical intermediates at different positions on the benzene (B151609) ring can also be quantified.
The reactivity of the this compound monomer can be predicted using reactivity descriptors derived from quantum chemical calculations. Parameters such as Fukui functions or electrostatic potential maps can identify the most reactive sites within the molecule. For the vinyl groups, these calculations can determine which of the two is more susceptible to nucleophilic or electrophilic attack, and at which carbon atom within the vinyl group the reaction is most likely to occur (regioselectivity).
The fluorine atom's electron-withdrawing nature is expected to influence the electron density distribution across the molecule, making the vinyl groups' carbon atoms more or less electrophilic. Computational models can predict the regioselectivity of monomer addition during polymerization, for instance, whether it favors a "head-to-tail" or "head-to-head" arrangement. Furthermore, these models can assess the energy barriers for different stereochemical outcomes (stereoselectivity), predicting whether the resulting polymer is likely to be atactic, isotactic, or syndiotactic, which in turn influences the polymer's physical properties.
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic properties and reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational dynamics and intermolecular interactions of polymers. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into the physical behavior of the polymer chain.
MD is also crucial for studying the interactions between polymer chains. By simulating a system containing multiple polymer chains, it is possible to calculate intermolecular interaction energies, which are fundamental to understanding properties like cohesion, miscibility with other polymers or solvents, and the formation of bulk material structures. The presence of fluorine atoms can lead to specific dipole-dipole interactions, which would be captured in these simulations.
Table 2: Simulated Properties of Poly(this compound) in an Amorphous Cell (Illustrative MD Results)
| Property | Simulated Value | Unit |
|---|---|---|
| Radius of Gyration (Rg) | 15.8 | Å |
| Density | 1.18 | g/cm³ |
| Cohesive Energy Density | 410.5 | J/cm³ |
Note: The data in this table is illustrative and represents typical outputs from MD simulations.
Development of Structure-Property Relationships through Computational Modeling
A primary goal of computational polymer science is to establish clear relationships between the chemical structure of a monomer and the macroscopic properties of its corresponding polymer. By systematically varying the chemical structure in silico and calculating the resulting properties, researchers can develop predictive models.
For this compound, computational models can link the presence and position of the fluorine atom to properties of the final polymer. For example, DFT calculations on the monomer and polymer units can predict electronic properties like the dielectric constant and refractive index. MD simulations can be used to predict mechanical properties such as the Young's modulus, bulk modulus, and shear modulus, as well as thermal properties like the glass transition temperature.
By creating a computational workflow that combines quantum chemical calculations for electronic details and MD simulations for bulk properties, a comprehensive understanding of how the monomer's structure dictates the polymer's performance can be achieved. These structure-property relationships are invaluable for the rational design of new materials with tailored properties for specific applications.
Advanced Applications of 1,4 Diethenyl 2 Fluorobenzene Derived Polymers in Materials Science
Materials for Electronic and Optoelectronic Devices
The incorporation of fluorine into polymer backbones significantly alters their electronic properties, making them valuable components in various electronic and optoelectronic devices. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is crucial for engineering efficient charge transport and device performance.
Organic Light-Emitting Diodes (OLEDs) and Hole-Blocking Layers
In the architecture of Organic Light-Emitting Diodes (OLEDs), hole-blocking layers (HBLs) play a critical role in enhancing device efficiency. These layers confine holes within the emissive layer, preventing them from reaching the cathode, which increases the probability of electron-hole recombination and subsequent light emission. Polymers derived from 1,4-Diethenyl-2-fluorobenzene are investigated for this purpose due to the electron-withdrawing nature of the fluorine atom. This property helps to lower the HOMO level of the polymer, creating a significant energy barrier for holes and effectively blocking their transport.
Research into fluorinated polyfluorene copolymers has demonstrated that the inclusion of units like 2,5-difluoro-1,4-phenylene can lead to stable blue-emitting OLEDs. researchgate.net While specific data on this compound polymers as primary HBL materials is emerging, the principles from related fluorinated polymers are applicable. The performance of a green fluorescent OLED can be significantly influenced by the choice of the hole-blocking material, with materials like Bphen and Alq3 showing high luminance and recombination rates. researchgate.net
Table 1: Performance of Different Hole-Blocking Materials in Green Fluorescent OLEDs
| Hole-Blocking Material | Langevin Recombination Rate (cm⁻³s⁻¹) | Singlet Exciton Density (cm⁻³) | Luminance (cd/m²) |
|---|---|---|---|
| Bphen | 2.25 x 10²⁵ | 2.87 x 10¹⁴ | 4700 |
| Alq3 | 1.74 x 10²⁵ | 2.20 x 10¹⁴ | 4500 |
| TPBi | 1.04 x 10²⁵ | 1.31 x 10¹⁴ | 4400 |
| TAZ | 1.79 x 10²⁴ | 0.22 x 10¹⁴ | 3200 |
This table illustrates the impact of different hole-blocking materials on key performance metrics of green fluorescent OLEDs. Data from a study on various HBMs highlights the importance of material selection in device efficiency. researchgate.net
Organic Field-Effect Transistors (OFETs) and Charge Transport
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel. Halogenation, including fluorination, is a widely used strategy to tune the electronic properties and solid-state packing of organic semiconductors. nih.gov
Polymers derived from this compound can be designed to exhibit specific charge transport characteristics. The fluorine substituent can influence the polymer's molecular packing and electronic structure, which are critical for efficient charge transport. nih.gov For instance, studies on halogenated dibenzo[a,j]perylenes have shown that fluorination can alter electronic properties and crystal packing, impacting charge-carrier transport. nih.gov While chlorinated derivatives in some cases showed higher hole mobility, the strategic placement of fluorine is a key tool for designing materials with ambipolar or specific n-type or p-type transport characteristics. nih.gov The goal is to achieve high mobility, a large on/off ratio, and low threshold voltage for practical applications. nih.gov
Table 2: Charge Mobility in Halogenated Organic Semiconductors
| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| TES-DBP | Varies | N/A |
| TES-2FDBP | Lower than TES-2ClDBP | N/A |
| TES-2ClDBP | 0.25 | N/A |
| TES-4ClDBP | 0.07 | 0.02 |
This table compares the charge mobility of different halogenated dibenzo[a,j]perylene (B87010) derivatives, demonstrating how halogenation can be used to tune charge transport properties. nih.gov
Dielectric Materials with Enhanced Insulating Properties
Polymers synthesized from this compound, with their cross-linked and fluorinated structure, are expected to exhibit a low dielectric constant and good thermal stability. scielo.br Research on various fluorinated polymers has shown that they can achieve dielectric constants significantly lower than that of silicon dioxide (~3.9). For example, certain fluoropolymers can exhibit a dielectric constant as low as 2.0, coupled with excellent thermal and chemical stability. d-nb.info A resin derived from a bio-based fluoro-containing monomer demonstrated a dielectric constant of 2.50 at a high frequency of 5 GHz, showcasing the potential of such materials in microelectronics. rsc.org
High-Performance Coatings and Thin Films
The unique surface properties of fluorinated polymers, including low surface energy, make them ideal for creating high-performance coatings and thin films with specialized functionalities.
Development of Hydrophobic and Oleophobic Surfaces
Fluorinated polymers are renowned for their ability to create surfaces that repel both water (hydrophobic) and oils (oleophobic). reddit.com This is due to the very low surface energy of fluorinated compounds. researchgate.net Polymers derived from this compound can be used to formulate coatings that exhibit these properties. The cross-linked nature of the polymer would provide durability, while the fluorine atoms at the surface lower the surface energy.
The effectiveness of these coatings is often enhanced by creating a specific surface topography at the micro- or nanoscale, which can lead to superhydrophobicity (water contact angle > 150°). nih.gov Combining the low surface energy from the fluorinated polymer with surface roughness is a key strategy for developing highly repellent surfaces. mdpi.com For example, coatings made from perfluoropolyether/silica hybrids have demonstrated strong hydrophobic and oleophobic characteristics, with oil contact angles reaching over 112°. researchgate.net
Table 3: Contact Angles of Different Liquids on a Perfluoropolyether/Silica Hybrid Coating
| Liquid | Surface Tension (mN/m) | Contact Angle (°) |
|---|---|---|
| Water | 72.8 | 110.5 |
| Diiodomethane | 50.8 | 91.5 |
| Hexadecane | 27.6 | 68.2 |
This table shows the contact angles for various liquids on a fluorinated hybrid coating, indicating its hydrophobic and oleophobic nature. researchgate.net
Anti-Fouling and Self-Cleaning Material Systems
The repellent properties of fluorinated polymer surfaces directly translate into anti-fouling and self-cleaning applications. neu.edu Fouling, the accumulation of unwanted substances on a surface, is a significant problem in marine environments, medical devices, and industrial equipment. Self-cleaning surfaces, often inspired by the "lotus effect," allow water droplets to roll off easily, picking up dirt and contaminants in the process. semanticscholar.org
Coatings based on this compound polymers can provide the necessary low surface energy for these applications. The combination of hydrophobicity and a tailored surface roughness can create a superhydrophobic surface where water droplets have a very high contact angle and low roll-off angle. semanticscholar.org This allows for the easy removal of contaminants, leading to a self-cleaning effect. semanticscholar.orgmdpi.com Research has shown that fluorinated acrylic resins combined with nanoparticles can create superhydrophobic surfaces with contact angles of 156° and excellent self-cleaning properties. mdpi.com Such coatings can find use in a wide range of applications, from architectural glass to marine vessels. neu.eduspecialchem.com
Polymer Electrolyte Membranes for Electrochemical Applications
Polymers derived from this compound are gaining attention for their potential in creating advanced polymer electrolyte membranes (PEMs). The incorporation of the fluorinated divinylbenzene (B73037) structure can lead to membranes with enhanced thermal stability, chemical resistance, and specific ion transport properties, which are crucial for various electrochemical devices. The cross-linking nature of this compound provides a robust and dimensionally stable polymer matrix, while the fluorine atom imparts hydrophobicity and electrochemical stability.
Proton Exchange Membranes (PEMs) in Fuel Cells
In proton exchange membrane fuel cells (PEMFCs), the membrane's function is to conduct protons from the anode to the cathode while preventing the passage of fuel and oxidant. Polymers incorporating this compound can be functionalized with sulfonic acid groups to induce proton conductivity. The fluorinated, cross-linked structure of these polymers offers significant advantages over traditional non-fluorinated or non-cross-linked materials.
The fluorine group enhances the chemical and thermal stability of the polymer backbone, which is critical in the oxidative and acidic environment of a fuel cell. Cross-linking with this compound improves the mechanical strength and reduces swelling of the membrane when hydrated, leading to better durability and longer operational lifetimes. While excessive cross-linking can sometimes restrict polymer chain movement and slightly reduce proton conductivity, it significantly improves chemical stability. For instance, studies on cross-linked membranes have shown a roughly four-fold increase in chemical stability compared to non-cross-linked versions. dalau.com
Research on partially fluorinated, cross-linked PEMs has demonstrated a balance between performance and stability. These membranes show promise in achieving high power densities and stable long-term operation. For example, a doubly cross-linked membrane using divinylbenzene (DVB) and triallyl cyanurate (TAC) as cross-linkers achieved a power density that exceeded a commercial Nafion® 117 membrane by over 60%. osti.gov The introduction of fluorine into the polymer matrix, as with this compound, is expected to further enhance these properties.
Table 1: Performance of Representative Cross-Linked and Fluorinated PEMs
| Membrane Type | Proton Conductivity (S/cm) | Operating Conditions | Maximum Power Density (W/cm²) | Reference |
|---|---|---|---|---|
| DVB Cross-Linked FEP-g-polystyrene | Not specified | 80°C | >0.6 (relative to Nafion® 117) | osti.gov |
| DVB/TAC Double Cross-Linked | Not specified | Not specified | Exceeded Nafion® 117 by >60% | osti.gov |
| Partially Fluorinated Ionomer (PFPEM) | 0.069 - 0.094 | 70°C, 100% RH | 72% of Nafion 212 | doaj.orgmdpi.com |
| Styrene-grafted PTFE (Plasma-induced) | 30% increase vs untreated PTFE | Not specified | Not specified | oaepublish.com |
| Nafion/P-COF Hybrid Membrane | 0.13 | 80°C, 55% RH | Not specified | oaepublish.com |
Anion Exchange Membranes (AEMs) in Fuel Cells
Anion exchange membrane fuel cells (AEMFCs) are an alternative to PEMFCs that operate in an alkaline environment, allowing for the use of non-precious metal catalysts. psu.edu The anion exchange membrane (AEM) must facilitate the transport of hydroxide (B78521) ions (OH⁻) while acting as a barrier to fuel and oxidant. Polymers derived from this compound can be modified with cationic functional groups, such as quaternary ammonium, to create AEMs.
The fluorinated nature of the polymer backbone is particularly advantageous in AEMs. Fluorination enhances the hydrophobicity of the polymer, which can promote the formation of distinct hydrophilic-hydrophobic phase separation. psu.eduacs.org This well-defined morphology creates interconnected hydrophilic channels that facilitate efficient hydroxide ion transport, leading to high ionic conductivity even at lower water uptake levels. psu.eduacs.org This dual benefit of high conductivity and improved dimensional stability (less swelling) is a significant challenge for many hydrocarbon-based AEMs. acs.org
For example, fluorinated poly(aryl piperidinium) AEMs have demonstrated both high hydroxide conductivity (>150 mS/cm at 80°C) and excellent dimensional stability (swelling ratio <20% at 80°C). semanticscholar.org These membranes also exhibit superior mechanical properties, with a tensile strength greater than 80 MPa, and remarkable chemical stability, showing minimal degradation after 2000 hours in a 3 M KOH solution at 80°C. semanticscholar.org AEMFCs utilizing such membranes have achieved outstanding peak power densities of 1.31 W/cm². semanticscholar.org The use of this compound as a cross-linker would contribute to the mechanical robustness and chemical stability of the polymer backbone in these systems.
Table 2: Properties of High-Performance Fluorinated AEMs
| Membrane Material | Ion Exchange Capacity (meq/g) | OH⁻ Conductivity (mS/cm) | Swelling Ratio (%) | Peak Power Density (W/cm²) | Reference |
|---|---|---|---|---|---|
| Fluorinated Poly(aryl piperidinium) (FPAP-3) | 2.4 - 2.7 | >150 (at 80°C) | <20 (at 80°C) | 1.31 | semanticscholar.org |
| Poly(fluorenyl aryl piperidinium) (PFTP-13) | Not specified | 208 (at 80°C) | Not specified | 1.25 (in H₂-air) | bwise.krresearchgate.net |
| Fluoropoly(olefin)-based AEM | Not specified | High | Low | Not specified | psu.edu |
Membranes for Lithium-ion Batteries
In lithium-ion batteries (LIBs), the separator is a critical component that physically separates the anode and cathode while allowing lithium ions to pass through during charge and discharge cycles. researchgate.net Fluorinated polymers are extensively used for battery separators and electrode binders due to their excellent electrochemical stability, chemical resistance, and thermal stability. dalau.comresearchgate.net
Polymers derived from this compound offer potential as robust separator materials. The cross-linked network provides superior mechanical strength and thermal dimensional stability compared to conventional polyolefin separators. researchgate.net This is crucial for battery safety, as it helps prevent internal short circuits, especially at elevated temperatures. The inherent chemical resistance of fluoropolymers prevents degradation from the aggressive electrolyte environment. researchgate.net
Table 3: Comparative Properties of Battery Separator Membranes
| Separator Material | Mechanical Strength (MPa) | Porosity (%) | Ionic Conductivity (mS/cm) | Thermal Stability | Reference |
|---|---|---|---|---|---|
| Commercial Polyethylene (PE) | Excellent | 40 - 50 | Lower | Low dimensional stability | researchgate.net |
| Thermally Cross-linked FPI Nanofibers | 31.7 | High | Higher than PE | Admirable | researchgate.net |
| PVDF-based membranes | Good | 0 - 90 | Up to ~1 | High | nih.gov |
| PVDF-HFP/IL Gel Polymer Electrolyte | Not specified | Not specified | 5.67 (at 25°C) | High | researchgate.net |
Specialized Functional Polymeric Systems
The unique chemical structure of this compound allows for its use in the synthesis of highly specialized polymers. The combination of a cross-linkable divinyl structure with a chemically stable fluorinated aromatic ring enables the creation of materials with tailored functionalities for demanding applications.
High-Performance Adhesives with Enhanced Bonding Strength
Achieving strong adhesion to low-surface-energy (LSE) materials like polytetrafluoroethylene (PTFE) is a significant challenge. Fluorinated monomers are incorporated into pressure-sensitive adhesives (PSAs) to enhance their performance on such substrates. The inclusion of fluorine lowers the surface energy of the adhesive, improving its ability to wet and bond to LSE surfaces.
Polymers synthesized using this compound as a cross-linking agent can form the basis of high-performance adhesives. The cross-linked network would provide high cohesive strength, while the fluorinated component enhances adhesion to non-polar surfaces and improves chemical and thermal resistance. Research has shown that PSA tapes composed of fluorinated monomers and ionic liquids can achieve an impressive bond strength of 1700 N/m on PTFE without any surface pretreatment. acs.org This enhanced performance is attributed to ion-dipole interactions between the polar -CF₃ groups in the fluorinated monomers and the cations of the ionic liquid, which helps to dissipate energy and improve cohesion. acs.org Adhesives containing antibacterial and fluoride-releasing monomers have also been developed, showing mean shear bond strengths of around 11.7 MPa. nih.gov
Table 4: Adhesion Performance of Fluorinated Adhesives
| Adhesive System | Substrate | Bond Strength | Key Feature | Reference |
|---|---|---|---|---|
| Fluorinated Monomer / Ionic Liquid PSA | PTFE | 1700 N/m | Ion-dipole interaction synergy | acs.org |
| Antibacterial Fluoride-Releasing Adhesive | Tooth Enamel | 11.7 ± 5.6 MPa | Antimicrobial properties | nih.gov |
| Universal Adhesive (Scotchbond) | Primary Tooth Enamel | 16.25 ± 0.73 MPa | Etch and rinse mode | mdpi.com |
| Self-Adhering Flowable Composite (Dyad-flow) | Uncut Enamel | 3.5 MPa | Contains GPDM monomer | researchgate.net |
Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. They are created by polymerizing functional monomers and a high proportion of a cross-linking agent in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.
The choice of cross-linker is critical as it stabilizes the imprinted binding sites and provides mechanical stability to the polymer matrix. Divinylbenzene is a commonly used cross-linker. Using a fluorinated derivative like this compound can offer distinct advantages. The fluorinated backbone can enhance the thermal and chemical stability of the MIP, making it robust for use in harsh environments. Furthermore, the electronic properties of the fluorine atom can influence the non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) between the functional monomer and the template, potentially leading to more defined binding sites and higher selectivity.
For example, in the creation of MIPs for the selective recognition of fluorene (B118485) and phenanthrene, a dummy template was used within a fluorinated polymer (PVDF) membrane matrix. mdpi.com The resulting imprinted membrane showed a significantly higher adsorption capacity and selectivity for the target analytes compared to the non-imprinted polymer (NIP), with imprinting factors of approximately 2.01 for fluorene and 2.17 for phenanthrene. mdpi.com Studies on other MIP systems have shown that the binding capacity is directly related to the number of accessible functional groups within the polymer network, with 80-90% of carboxylic groups being accessible in some methacrylic acid-based MIPs. nih.gov
Table 5: Performance of Molecularly Imprinted Polymer Systems
| MIP System | Target Analyte | Imprinting Factor (IF) | Binding Capacity | Key Feature | Reference |
|---|---|---|---|---|---|
| Anthrone-imprinted PVDF membrane | Fluorene | ~2.01 | Not specified | Dummy imprinting in fluorinated matrix | mdpi.com |
| Anthrone-imprinted PVDF membrane | Phenanthrene | ~2.17 | Not specified | Dummy imprinting in fluorinated matrix | mdpi.com |
| BSA-imprinted Ca-Alginate hydrogel | Bovine Serum Albumin (BSA) | 2.73 | 27.23 mg/g | Hydrogel-based MIP | researchgate.net |
| 5-Fluorouracil MIP | 5-Fluorouracil | Significantly higher than NIP | Not specified | Fluorine interactions enhance binding | nih.gov |
Materials for Microlithography and Patterning
Polymers derived from this compound are being investigated for their potential in microlithography, a key process in the fabrication of integrated circuits and microelectromechanical systems (MEMS). The vinyl groups in the monomer allow for polymerization and crosslinking, which are essential for creating the patterned layers that define microelectronic components.
The incorporation of fluorine into the polymer backbone offers several advantages in lithographic applications. Fluorinated polymers generally exhibit lower surface energies, which can be beneficial for coating uniformity and reducing defects. Furthermore, the high thermal stability associated with the carbon-fluorine bond can lead to photoresists that are more robust during the etching and deposition processes that follow the lithography step.
The crosslinking nature of poly(this compound) allows for the formation of negative-tone photoresists. In this process, the polymer is mixed with a photoinitiator and spin-coated onto a substrate. Upon exposure to ultraviolet (UV) light through a photomask, the exposed regions of the polymer crosslink, becoming insoluble in the developer solvent. The unexposed regions are then washed away, leaving a negative image of the mask. The degree of crosslinking can be controlled by the exposure dose and the concentration of the photoinitiator, allowing for fine-tuning of the material's properties.
Table 1: Hypothetical Properties of a this compound-Based Photoresist
| Property | Value | Significance in Microlithography |
| Resolution | < 100 nm | Enables the fabrication of smaller and more densely packed electronic components. |
| Sensitivity | 50-100 mJ/cm² | Determines the required exposure dose to induce crosslinking, impacting throughput. |
| Etch Resistance | High | Ensures the patterned features withstand subsequent plasma etching processes. |
| Thermal Stability (Tg) | > 150 °C | Prevents pattern degradation during high-temperature fabrication steps. |
Note: The data in this table is hypothetical and serves as an illustrative example of the expected performance of a photoresist based on this compound, based on the properties of similar fluorinated and crosslinkable polymers.
Advanced Polymer Blends and Composites
The unique properties of polymers derived from this compound also make them valuable components in advanced polymer blends and composites. The divinyl functionality allows these polymers to act as potent crosslinking agents, significantly enhancing the thermomechanical properties of other polymers when blended.
In polymer blends, even a small addition of a this compound-derived polymer can create a crosslinked network within the host polymer matrix. This network can improve properties such as the glass transition temperature (Tg), modulus, and creep resistance. The fluorine content can also enhance the chemical resistance and reduce the moisture absorption of the blend.
When used as a matrix material or a modifier in fiber-reinforced composites, poly(this compound) can lead to materials with exceptional strength-to-weight ratios and environmental stability. The crosslinked nature of the polymer ensures efficient stress transfer from the matrix to the reinforcing fibers, such as glass or carbon fibers. The inherent thermal stability of the fluorinated polymer matrix allows these composites to be used in demanding applications, including aerospace components and high-performance industrial equipment.
Table 2: Illustrative Mechanical Properties of a Composite Material
| Material Composition | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) |
| Epoxy Resin (Neat) | 75 | 3.0 | 140 |
| Epoxy with 10% Poly(this compound) | 90 | 3.5 | 165 |
| Carbon Fiber/Epoxy Composite | 600 | 50 | 140 |
| Carbon Fiber/Epoxy with 10% Poly(this compound) | 700 | 55 | 165 |
Note: This table presents illustrative data to demonstrate the potential improvements in mechanical and thermal properties when a polymer derived from this compound is incorporated into an epoxy resin and a carbon fiber composite. The values are based on typical enhancements observed with the addition of crosslinking and fluorinated polymers.
Future Directions and Emerging Research Avenues for 1,4 Diethenyl 2 Fluorobenzene Derivatives
Exploration of Novel Polymer Architectures and Topologies
The dual vinyl functionality of 1,4-Diethenyl-2-fluorobenzene makes it an ideal candidate for the construction of complex and highly controlled polymer architectures. Modern controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have demonstrated significant success in the synthesis of well-defined polymers from styrenic and divinylbenzene (B73037) monomers. fluorine1.rursc.org Future research will likely focus on leveraging these methods to create novel structures with this compound.
Key research avenues include:
Hyperbranched and Dendritic Polymers: By carefully controlling the polymerization conditions, it may be possible to promote a high degree of branching, leading to soluble hyperbranched polymers or even perfectly structured dendrimers with a high density of functional groups.
Porous Monoliths and Membranes: Copolymerization of this compound with other monomers in the presence of a porogen could yield highly porous monoliths. rsc.org These materials, with their fluorinated surfaces, could find applications in separation science and catalysis.
Nanostructured Materials: The synthesis of block copolymers where one block is derived from this compound could lead to self-assembly into well-defined nanostructures. The fluorinated domains would introduce unique interfacial properties.
| Potential Polymer Architecture | Key Synthetic Strategy | Envisioned Properties and Applications |
| Hyperbranched Polymers | Controlled radical polymerization (e.g., RAFT) with controlled monomer addition | High solubility, low viscosity, high density of functional groups for coatings and additives. |
| Porous Monoliths | Copolymerization with a porogen | High surface area, chemical resistance, for use in chromatography and supported catalysis. |
| Block Copolymers | Sequential monomer addition via living polymerization techniques | Self-assembly into nanoscale morphologies, for applications in lithography and membranes. |
| Cross-linked Nanoparticles | Emulsion or suspension polymerization | Tunable particle size and surface chemistry for use as fillers or in biomedical applications. |
Integration with Sustainable Polymer Chemistry Principles
The increasing demand for environmentally friendly materials necessitates the integration of sustainable practices in polymer synthesis. Future research on this compound derivatives is expected to align with the principles of green chemistry.
Promising areas of investigation include:
Bio-based Co-monomers: Copolymerizing this compound with monomers derived from renewable resources could lead to the development of partially bio-based fluorinated thermosets with a reduced environmental footprint.
Greener Solvents and Reaction Conditions: Exploring polymerization in more environmentally benign solvents, such as supercritical CO2 or water-based systems (emulsion/suspension polymerization), will be a critical step. Additionally, optimizing reaction conditions to reduce energy consumption will be important.
Catalyst Efficiency: For polymerization methods that require a catalyst, research into highly efficient and recyclable catalysts will contribute to the sustainability of the process.
| Sustainable Approach | Description | Potential Benefits |
| Use of Bio-based Co-monomers | Incorporating monomers derived from sources like linseed oil or terpenes into the polymer network. | Reduced reliance on fossil fuels, potential for biodegradability of certain segments. |
| Green Solvents | Utilizing solvents such as water, supercritical fluids, or ionic liquids for polymerization. | Reduced volatile organic compound (VOC) emissions, improved process safety. |
| Energy-Efficient Polymerization | Employing techniques like photoinitiated or microwave-assisted polymerization. | Faster reaction times, lower energy consumption compared to conventional thermal methods. |
| Recyclable Catalysts | Developing heterogeneous or magnetically separable catalysts for controlled polymerization. | Reduced waste, lower cost of production. |
Development of Multifunctional Fluorinated Polymer Systems
The unique electronic properties and low surface energy imparted by the fluorine atom can be harnessed to create multifunctional materials. By copolymerizing this compound with other functional monomers, a wide range of properties can be engineered into the final polymer system.
Future research will likely target the development of:
Materials with Tunable Wettability: The presence of fluorine inherently imparts hydrophobicity. By controlling the surface topology and incorporating other functional groups, it may be possible to create superhydrophobic or even oleophobic surfaces.
Low-Dielectric Constant Materials: Fluorinated polymers are known for their low dielectric constants, making them suitable for applications in microelectronics as insulating layers. The cross-linked nature of polymers from this compound could offer enhanced thermal and mechanical stability in this context.
Optical Materials: The introduction of fluorine can also influence the refractive index of a polymer. By designing copolymers with specific chromophores, it may be possible to create materials for optical applications with tailored refractive indices and good thermal stability.
| Target Functionality | Approach | Potential Applications |
| Enhanced Hydrophobicity/Oleophobicity | Copolymerization with long-chain fluorinated acrylates and surface microstructuring. | Self-cleaning coatings, anti-fouling surfaces. researchgate.net |
| Low Dielectric Constant | High degree of cross-linking and incorporation of bulky co-monomers to increase free volume. | Insulating layers in microprocessors and electronic packaging. |
| Tailored Refractive Index | Copolymerization with high refractive index monomers (e.g., containing sulfur or bromine). | Optical lenses, anti-reflective coatings, materials for photonics. |
| Chemical Sensing | Incorporation of recognition elements (e.g., phosphine (B1218219) oxides) into the polymer network. | Sensor materials for the detection of specific analytes. mdpi.com |
Advanced In Situ Characterization Methodologies for Polymerization Processes
The polymerization of divinylbenzene-type monomers is complex, involving the formation of a three-dimensional network. Understanding and controlling this process is crucial for achieving desired material properties. Advanced in-situ characterization techniques can provide real-time insights into the polymerization kinetics and network formation.
Future research in this area should focus on:
Real-time Spectroscopic Analysis: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the consumption of vinyl groups and the formation of different polymer structures during the reaction.
In-situ NMR Spectroscopy: This powerful technique can provide detailed information about the local chemical environment and the mobility of different species as the polymerization progresses and the network forms.
Rheological Monitoring: In-situ rheology can track the changes in viscosity and the development of the gel point, providing critical information about the network build-up.
| Characterization Technique | Information Gained | Impact on Research and Development |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of monomer conversion and functional group transformations. | Optimization of reaction kinetics and understanding of reaction mechanisms. |
| In-situ NMR Spectroscopy | Detailed structural analysis, monitoring of cross-linking density and chain mobility. | Deeper understanding of network formation and structure-property relationships. |
| In-situ Rheology | Determination of gel point, viscosity evolution, and viscoelastic properties of the forming network. | Precise control over the material's mechanical properties and processing characteristics. |
| Dynamic Mechanical Analysis (DMA) | Post-polymerization characterization of glass transition temperature and cross-linking density. | Correlating synthetic parameters with the final thermomechanical properties of the material. doaj.org |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1,4-Diethenyl-2-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of fluorinated aromatic compounds often involves cross-coupling reactions. For example, Stille coupling (using palladium catalysts like Pd(PPh₃)₄) has been employed for similar difluorobenzene derivatives to introduce substituents . Fluorination can be achieved via halogen-exchange reactions (e.g., using KF in polar aprotic solvents) under controlled temperatures (80–120°C) to minimize side reactions . Optimization includes adjusting catalyst loading, solvent choice (e.g., anhydrous fluorobenzene), and reaction time to improve yield (e.g., 90% reported in Stille coupling) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires multimodal spectroscopy:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks.
- ¹⁹F NMR : Essential for detecting fluorine substituents and assessing electronic effects .
- FTIR : Confirms functional groups (e.g., C=C stretching at ~1600 cm⁻¹ for diethenyl groups) .
- Mass Spectrometry (APCI or EI) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Provides definitive bond-length and angle data .
Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Waste Disposal : Halogenated waste must be segregated and processed via licensed hazardous waste facilities .
Advanced Research Questions
Q. How do reaction mechanisms differ between electrophilic fluorination and transition-metal-catalyzed coupling for introducing fluorine into aromatic systems?
- Methodological Answer :
- Electrophilic Fluorination : Uses reagents like Selectfluor® or F-TEDA-BF₄ to generate aryl fluorides via aromatic substitution. This method requires careful pH control and is sensitive to steric hindrance .
- Transition-Metal Catalysis : Palladium-mediated coupling (e.g., Buchwald-Hartwig) allows regioselective fluorination. Computational studies (DFT) can predict activation barriers for C-F bond formation, aiding in catalyst design .
- Contradiction Analysis : While electrophilic methods are cost-effective, metal-catalyzed routes offer better selectivity for polysubstituted aromatics but may require stringent anhydrous conditions .
Q. What computational tools can predict the electronic and steric effects of fluorine substitution in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles.
- Molecular Dynamics (MD) : Simulates steric interactions between diethenyl groups and adjacent substituents .
- SAR (Structure-Activity Relationship) Models : Compare with analogs (e.g., 1,4-difluorobenzene derivatives) to correlate substituent position with properties like dipole moment or π-π stacking efficiency .
Q. How does the position of fluorine substitution influence the compound’s application in materials science (e.g., organic semiconductors)?
- Methodological Answer :
- Electronic Effects : Fluorine’s electron-withdrawing nature lowers LUMO levels, enhancing electron transport in semiconductors. Compare with non-fluorinated analogs using cyclic voltammetry .
- Crystallinity : X-ray diffraction of single crystals reveals how fluorine placement affects packing efficiency. For example, para-substitution may promote linear stacking, while meta-substitution disrupts symmetry .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures, critical for device fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
